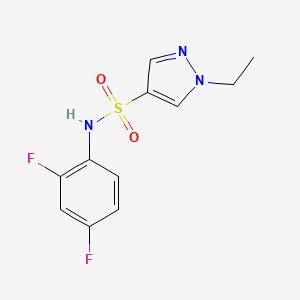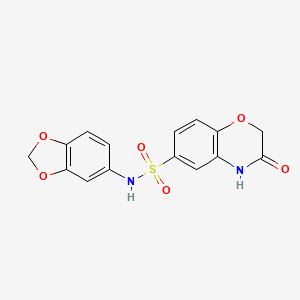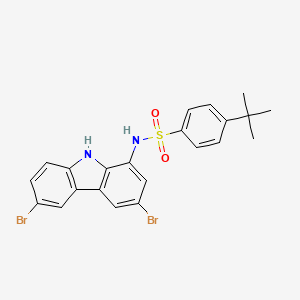![molecular formula C21H17ClN4O6 B11072383 1'-(4-chlorophenyl)-8-nitro-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11072383.png)
1'-(4-chlorophenyl)-8-nitro-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(4-chlorophenyl)-8-nitro-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is a complex heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(4-chlorophenyl)-8-nitro-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione can be achieved through a multicomponent reaction involving aryl glyoxal monohydrates, 5-methylisoxazol-3-amine, and 4-hydroxyquinolin-2(1H)-one. The reaction is typically carried out in the presence of a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a mixture of water and ethanol (1:1) at 50°C . This method is efficient, providing high yields of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions: 1’-(4-chlorophenyl)-8-nitro-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced spiro compounds.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
1’-(4-chlorophenyl)-8-nitro-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1’-(4-chlorophenyl)-8-nitro-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol: A tertiary alcohol with a chlorophenyl group.
Spiro[1,3]oxazino[5,6-c]quinoline derivatives: Compounds with similar spiro structures and biological activities.
Uniqueness: 1’-(4-chlorophenyl)-8-nitro-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is unique due to its specific spiro arrangement and the presence of both nitro and chlorophenyl groups, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C21H17ClN4O6 |
|---|---|
Molecular Weight |
456.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-8'-nitrospiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C21H17ClN4O6/c22-13-1-3-14(4-2-13)25-19(28)21(18(27)23-20(25)29)10-12-9-15(26(30)31)5-6-16(12)24-7-8-32-11-17(21)24/h1-6,9,17H,7-8,10-11H2,(H,23,27,29) |
InChI Key |
SWBRQCZOTHIJNB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2N1C3=C(CC24C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)Cl)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-(2-chlorobenzyl)-5-{[(4-ethylphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11072302.png)
![Pyrido[1,2-a]benzimidazole-7,8-dicarbonitrile](/img/structure/B11072317.png)
![3-methyl-8-nitro-1'-propyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11072320.png)
![methyl (2E)-2-[2-(2,4,6-trichlorophenyl)hydrazinylidene]propanoate](/img/structure/B11072323.png)

![5-phenyl-3-[(pyridin-2-ylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11072333.png)
![4-(Methoxymethyl)-6-methyl-2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio}nicotinonitrile](/img/structure/B11072334.png)

![2-methyl-4-[5-(4-methyl-3-nitrophenyl)furan-2-yl]-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11072346.png)

![N-[3,5-dimethyl-1-(thiophen-2-ylcarbonyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B11072358.png)
![6-(isopropylsulfanyl)-3,3-dimethyl-8-(1-pyrrolidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide](/img/structure/B11072362.png)


